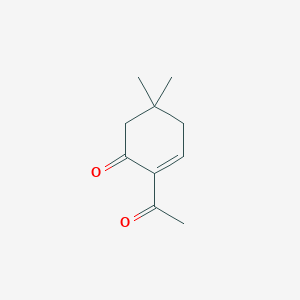
2-Acetyl-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexenone and features an acetyl group at the second position and two methyl groups at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with acetic anhydride under acidic or basic conditions. The reaction proceeds through an acetylation process, where the acetyl group is introduced at the second position of the cyclohexenone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenone derivatives.
Scientific Research Applications
2-Acetyl-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-ethyl-5,5-dimethylcyclohex-2-en-1-one: Similar structure with an ethyl group instead of a hydrogen at the third position.
2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one: Contains an amino group at the third position.
Uniqueness
2-Acetyl-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its acetyl group at the second position and two methyl groups at the fifth position make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
37464-68-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-acetyl-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4H,5-6H2,1-3H3 |
InChI Key |
SGCHWYVARUODIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


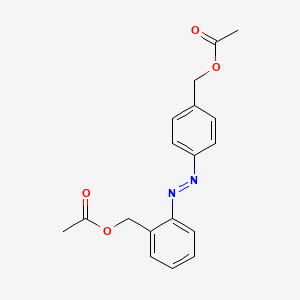
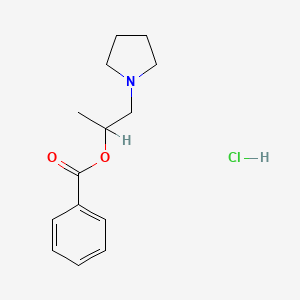
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)



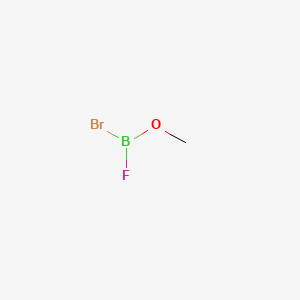

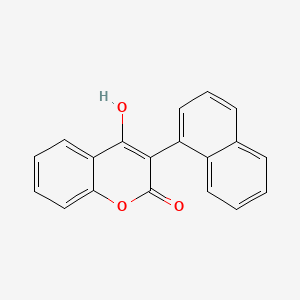

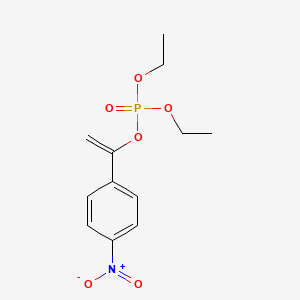

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
